molecular formula C15H14FN5O2S B2812461 2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034451-35-7

2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2812461
CAS No.: 2034451-35-7
M. Wt: 347.37
InChI Key: UJILNBZBPNPVSQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine substituent at the ortho position of the benzene ring and an ethyl-linked imidazole-pyrazine moiety. This structural architecture combines a sulfonamide group—known for its role in medicinal chemistry as a pharmacophore—with a pyrazine-imidazole heterocyclic system, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

2-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJILNBZBPNPVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. Its unique structural features, including a fluorinated aromatic ring, a pyrazinyl moiety, and an imidazole ring, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN5O2SC_{15}H_{14}FN_{5}O_{2}S, with a molecular weight of 347.4 g/mol. The presence of functional groups such as sulfonamide and imidazole enhances its solubility and bioavailability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄FN₅O₂S
Molecular Weight347.4 g/mol
StructureContains pyrazinyl and imidazole rings

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly against targets like carbonic anhydrase. The pyrazinyl and imidazolyl groups may enhance interactions with specific biological receptors, contributing to antimicrobial and anticancer activities. The compound's ability to inhibit enzymes involved in metabolic pathways suggests potential applications in treating diseases related to tumor growth and bacterial resistance mechanisms.

Antimicrobial Properties

Studies have shown that related compounds exhibit significant antimicrobial effects, including activity against Mycobacterium tuberculosis . The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well. In vitro assays have demonstrated promising results in inhibiting bacterial growth.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research into similar benzenesulfonamides has reported their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazole-containing compounds have shown potent activity against cancer cell lines with IC50 values in the nanomolar range.

Study 1: Enzyme Inhibition

A study conducted on related compounds revealed that they act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth signaling pathways. The evaluated compounds displayed IC50 values ranging from 4.1 nM to 77.4 nM against various cancer cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, where compounds structurally similar to this compound demonstrated significant inhibition against Mycobacterium tuberculosis , suggesting a potential therapeutic role in treating resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzenesulfonamide-Imidazole Derivatives

describes benzenesulfonamide-bearing imidazoles with substituents like cyanophenyl, nitrophenyl, and alkylthio groups. Key differences from the target compound include:

  • Substituent Effects: The target compound’s 2-fluoro group contrasts with nitro (e.g., 22a–c) or cyano (e.g., 21b–c) substituents in analogues. Electron-withdrawing groups like NO₂ or CN may increase antibacterial activity by enhancing electrophilicity, whereas fluorine’s smaller size and moderate electronegativity could improve metabolic stability .
  • Heterocyclic Moieties : The pyrazin-2-yl group in the target compound replaces phenyl or nitrophenyl groups in analogues (e.g., 21b, 22a). Pyrazine’s nitrogen-rich structure may improve solubility or enable π-stacking interactions in biological systems.

Pyrazine-Containing Analogues

  • Zamaporvint (): This compound features a pyrazin-2-yl group linked via acetamide rather than sulfonamide. This contrasts with the target compound’s sulfonamide, which is critical for interactions with enzymes like carbonic anhydrases or CYP isoforms .
  • Chromenone Derivative: Contains a pyrazolo[3,4-d]pyrimidine core and fluorophenyl group. Its higher molecular weight (616.9 vs.

Benzimidazole-Based Sulfonamides

describes a benzimidazole-sulfonamide hybrid. However, benzimidazoles may face solubility challenges compared to pyrazine-containing derivatives .

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